(1S,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL (1S,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17469138
InChI: InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1
SMILES:
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

(1S,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17469138

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL -

Specification

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name (1S,2S)-1-amino-1-(2-chloro-4-methoxyphenyl)propan-2-ol
Standard InChI InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1
Standard InChI Key DGEZBCYKMOPYNA-QUBYGPBYSA-N
Isomeric SMILES C[C@@H]([C@H](C1=C(C=C(C=C1)OC)Cl)N)O
Canonical SMILES CC(C(C1=C(C=C(C=C1)OC)Cl)N)O

Introduction

(1S,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL is a chiral organic compound with a specific stereochemical configuration. It is characterized by its molecular formula, C10H14ClNO2, and a molecular weight of approximately 215.68 g/mol . This compound features an amino group, a hydroxyl group, and a substituted aromatic ring, which includes both chloro and methoxy groups. These functional groups contribute to its chemical reactivity and potential biological activities.

Synthesis and Preparation

The synthesis of (1S,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL typically involves methods that maintain its stereochemical integrity. While specific synthesis routes are not detailed in the available literature, maintaining chirality is crucial for its biological activity and chemical properties.

Comparison with Similar Compounds

Compounds with similar structures, such as (1R,2S)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL and (1R,2S)-1-Amino-1-(4-chloro-2-hydroxyphenyl)propan-2-OL, share some structural features but differ in their substituents. These differences can lead to variations in reactivity and biological interactions.

CompoundStructural FeaturesUnique Aspects
(1R,2S)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OLFluoro instead of chloroDifferent reactivity and binding characteristics
(1R,2S)-1-Amino-1-(4-chloro-2-hydroxyphenyl)propan-2-OLHydroxy instead of methoxyAffects solubility and biological interactions
(1S,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OLChloro and methoxy groupsUnique biological activities and reactivities

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